Leconotide

Vue d'ensemble

Description

Leconotide (also known as ω-conotoxin CVID) is an ω-conotoxin peptide isolated from the venom of Conus catus. It is currently under investigation as an analgesic drug for the treatment of pain conditions .

Synthesis Analysis

Leconotide has been synthesized using a system based on cyanobacterial split inteins, SICLOPPs (Split Intein Circular Ligation of Proteins and Peptides). This system has been used to synthesize a small natively cyclic plant protein, kalata B1, and cyclised versions of the natively linear therapeutic peptides ziconotide and leconotide .

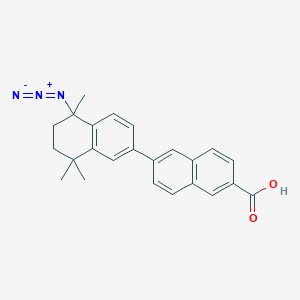

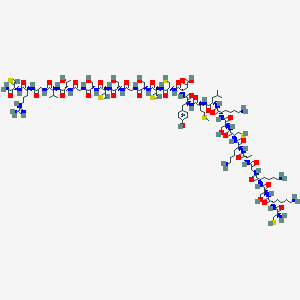

Molecular Structure Analysis

Leconotide has a total of 364 bonds, including 185 non-H bonds, 38 multiple bonds, 96 rotatable bonds, 32 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 26 secondary amides (aliphatic), 1 guanidine derivative, and 6 primary amines (aliphatic) .

Chemical Reactions Analysis

Leconotide is a 28 amino acid knottin found in the venom of the marine cone snail Conus catus. It has been shown to have a strong analgesic effect, comparable to a closely related peptide ziconotide .

Applications De Recherche Scientifique

Treatment of Diabetic Neuropathic Pain

Leconotide is an ω-conotoxin that blocks neuronal voltage sensitive calcium channels . It has been studied for its antihyperalgesic potencies in a rat model of diabetic neuropathic pain . The maximum no side effect dose of leconotide (2 mg/kg intravenously) caused 51.7% reversal of hyperalgesia .

Potentiation with Flupirtine

Leconotide has been found to have a synergistic effect with flupirtine, a potassium channel modulator . When coadministered, they caused 84.1 ± 7.2% reversal of hyperalgesia .

Treatment of Bone Cancer Pain

Leconotide has been investigated for its antihyperalgesic potency in a rat model of bone cancer pain . It was found that leconotide caused minimal antihyperalgesic effects when administered alone .

Synergistic Effects with Morphine

Leconotide has been found to have a synergistic effect with morphine in the treatment of bone cancer-induced hyperalgesia . Coadministration of leconotide and morphine led to a significant increase in reversal of hyperalgesia without increasing the side effect profile of either drug .

Intravenous Administration

Unlike ziconotide, which must be administered intrathecally, leconotide can be given intravenously because it is less toxic . This opens up the technique to large numbers of patients who could not have an intrathecal catheter for drug administration .

Potential for Wider Clinical Applications

Due to its powerful antihyperalgesic effects without side effects and the possibility of intravenous administration, leconotide could have wider clinical applications than ziconotide .

Mécanisme D'action

Leconotide, also known as Leconotide [INN], is an ω-conotoxin peptide isolated from the venom of Conus catus . It is under investigation as an analgesic drug for the treatment of pain conditions .

Target of Action

Leconotide primarily targets the N-type voltage-gated calcium channel (Ca v 2.2) . This channel plays a crucial role in transmitting pain signals in the nervous system .

Mode of Action

Leconotide acts as a blocker for the N-type voltage-gated calcium channel (Ca v 2.2) . It is highly selective for this channel over the related P/Q-type voltage-gated calcium channel (Ca v 2.1) . By blocking these channels, Leconotide inhibits the release of pain neurotransmitters, thereby reducing the perception of pain .

Biochemical Pathways

The primary biochemical pathway affected by Leconotide is the calcium signaling pathway. By blocking the N-type voltage-gated calcium channels, Leconotide disrupts the normal flow of calcium ions, which are essential for the transmission of pain signals .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Leconotide are currently under investigation. It is known that leconotide can be administered intravenously, which suggests it has good bioavailability .

Result of Action

The molecular effect of Leconotide’s action is the inhibition of calcium ion flow through the N-type voltage-gated calcium channels . On a cellular level, this results in the reduction of pain signal transmission, leading to an overall decrease in the perception of pain .

Action Environment

Orientations Futures

Leconotide shows promise as a treatment for chronic pain. It has been shown to have a significant increase in reversal by morphine of bone cancer-induced hyperalgesia without increasing the side effect profile of either drug . This suggests that Leconotide could potentially be used in combination with other drugs to enhance their analgesic effects .

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMCYCKNGADUQP-CFIKXUEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H179N35O36S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179455 | |

| Record name | Leconotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2756.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leconotide | |

CAS RN |

247207-64-3 | |

| Record name | Leconotide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247207643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leconotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)